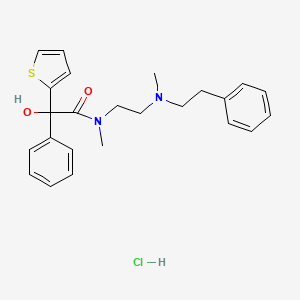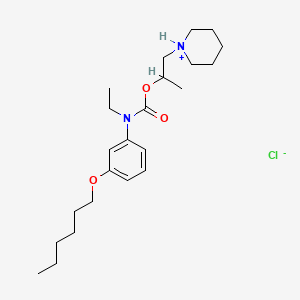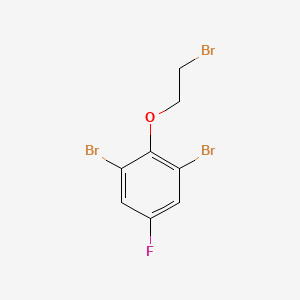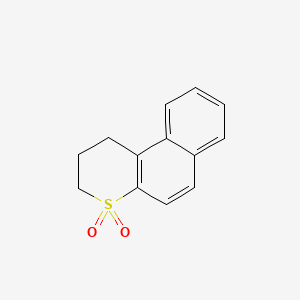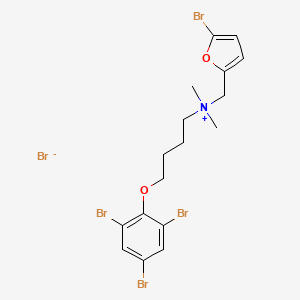
(4-(2,4,6-Tribromophenoxy)butyl)dimethyl(5-bromo-2-furfuryl)ammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-bromofuran-2-yl)methyl-dimethyl-[4-(2,4,6-tribromophenoxy)butyl]azanium bromide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a bromofuran ring, a dimethylamino group, and a tribromophenoxybutyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromofuran-2-yl)methyl-dimethyl-[4-(2,4,6-tribromophenoxy)butyl]azanium bromide typically involves multi-step organic reactions. The initial step often includes the bromination of furan to obtain 5-bromofuran. This is followed by the alkylation of 5-bromofuran with a suitable dimethylaminoalkyl halide under basic conditions to form the intermediate. The final step involves the reaction of this intermediate with 2,4,6-tribromophenol in the presence of a strong base to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(5-bromofuran-2-yl)methyl-dimethyl-[4-(2,4,6-tribromophenoxy)butyl]azanium bromide undergoes various chemical reactions, including:
Oxidation: The bromofuran ring can be oxidized to form furanones.
Reduction: The compound can be reduced to remove bromine atoms, leading to the formation of less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions include furanones, less brominated derivatives, and substituted analogs with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-bromofuran-2-yl)methyl-dimethyl-[4-(2,4,6-tribromophenoxy)butyl]azanium bromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent
Medicine
In medicine, (5-bromofuran-2-yl)methyl-dimethyl-[4-(2,4,6-tribromophenoxy)butyl]azanium bromide is investigated for its potential as an anticancer agent. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further drug development.
Industry
In the industrial sector, this compound is used in the development of flame retardants and other materials that require high thermal stability. Its unique chemical properties make it suitable for applications in advanced materials science.
Wirkmechanismus
The mechanism of action of (5-bromofuran-2-yl)methyl-dimethyl-[4-(2,4,6-tribromophenoxy)butyl]azanium bromide involves its interaction with cellular membranes and proteins. The bromine atoms in the compound facilitate its binding to specific molecular targets, leading to the disruption of cellular processes. In cancer cells, this compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran derivatives: These compounds share a similar furan ring structure but lack the extensive bromination seen in (5-bromofuran-2-yl)methyl-dimethyl-[4-(2,4,6-tribromophenoxy)butyl]azanium bromide.
Dimethylaminoalkyl halides: These compounds contain the dimethylamino group but do not possess the complex aromatic structure of the target compound.
Tribromophenol derivatives: These compounds have the tribromophenol moiety but lack the furan and dimethylamino groups.
Uniqueness
The uniqueness of (5-bromofuran-2-yl)methyl-dimethyl-[4-(2,4,6-tribromophenoxy)butyl]azanium bromide lies in its combination of multiple bromine atoms, a furan ring, and a dimethylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Eigenschaften
CAS-Nummer |
60723-98-0 |
|---|---|
Molekularformel |
C17H20Br5NO2 |
Molekulargewicht |
669.9 g/mol |
IUPAC-Name |
(5-bromofuran-2-yl)methyl-dimethyl-[4-(2,4,6-tribromophenoxy)butyl]azanium;bromide |
InChI |
InChI=1S/C17H20Br4NO2.BrH/c1-22(2,11-13-5-6-16(21)24-13)7-3-4-8-23-17-14(19)9-12(18)10-15(17)20;/h5-6,9-10H,3-4,7-8,11H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CCINNDIDBWPURC-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(CCCCOC1=C(C=C(C=C1Br)Br)Br)CC2=CC=C(O2)Br.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


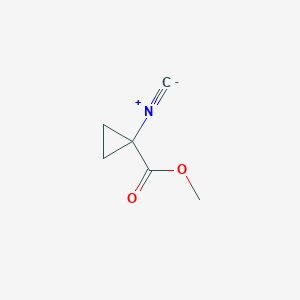


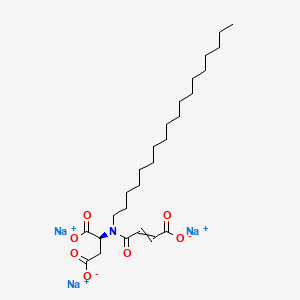
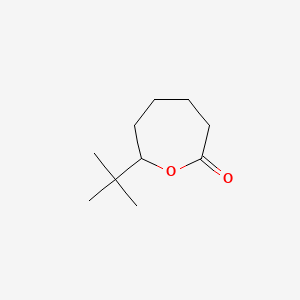
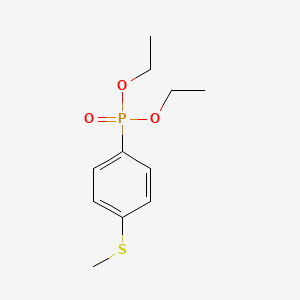
![N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B13752897.png)

![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-chlorophenyl) phosphate](/img/structure/B13752910.png)

